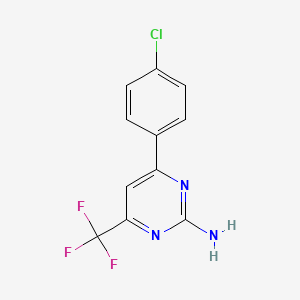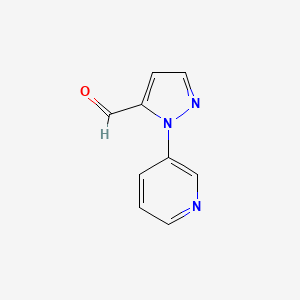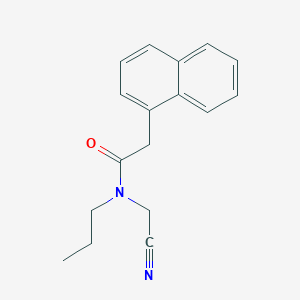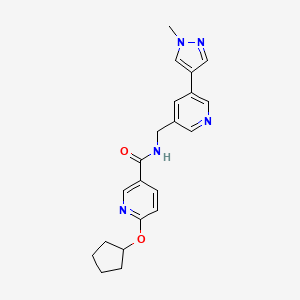
4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrolidine and quinoline, both of which are important structures in medicinal chemistry . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow due to the oxidation of quinoline .
Aplicaciones Científicas De Investigación
Corrosion Inhibition Quinoline derivatives, including 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. Their utility spans across various materials, offering a protective layer against corrosive agents by adsorbing onto the metal surfaces and preventing electron transfer processes that lead to corrosion (Verma, Quraishi, & Ebenso, 2020).
Optical Sensors The heterocyclic nature of quinoline and its derivatives, including the compound of interest, has been explored for the development of optical sensors. These compounds serve as recognition units in sensor technology due to their structural versatility and ability to form coordination and hydrogen bonds, making them ideal for detecting various analytes. This application highlights the compound's role beyond pharmacology, demonstrating its potential in analytical and environmental monitoring technologies (Jindal & Kaur, 2021).
Synthetic Intermediates this compound is part of the broader class of enaminones and quinoline derivatives utilized as synthetic intermediates. These compounds are instrumental in constructing complex heterocycles and natural products. Their unique chemical reactivity enables the synthesis of a diverse range of heterocyclic structures, such as pyridine, pyrimidine, and pyrrole derivatives, which are foundational in pharmaceutical research and development (Negri, Kascheres, & Kascheres, 2004).
Central Nervous System (CNS) Acting Drugs Research has identified functional chemical groups, including those in quinoline derivatives, as potential leads for synthesizing compounds with CNS activity. The compound's structural features may contribute to the development of new therapeutic agents for treating CNS disorders. This application underscores the compound's significance in medicinal chemistry, offering a pathway to novel treatments for psychological and neurological conditions (Saganuwan, 2017).
Optoelectronic Materials The incorporation of quinoline derivatives into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promise in applications such as organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The electronic and photophysical properties of compounds like this compound can be tailored to enhance the performance of optoelectronic devices, highlighting the compound's utility beyond traditional pharmacological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways of this bacterium.
Pharmacokinetics
One compound with a similar structure exhibited an ic50 value of 85 nM against JAK1 , suggesting that it may have good bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.
Propiedades
IUPAC Name |
4-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-7-10-21-18-6-5-15(12-17(14)18)20(25)23-16-8-11-24(13-16)19-4-2-3-9-22-19/h2-7,9-10,12,16H,8,11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDSVEGMZFHTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)





![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)



![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)